5-(1-Aminoethyl)-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(2-methylindazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)8-3-4-10-9(5-8)6-13(2)12-10/h3-7H,11H2,1-2H3 |
InChI Key |
AIOMULAQVQUIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CN(N=C2C=C1)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 1 Aminoethyl 2 Methyl 2h Indazole and Analogous 2h Indazole Derivatives
Established Synthetic Pathways to 2H-Indazoles
The construction of the 2H-indazole ring system can be accomplished through several distinct strategies, each offering advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Cyclization Reactions and Precursors
Cyclization reactions form the cornerstone of 2H-indazole synthesis. These methods typically involve the formation of the critical N-N bond from appropriately substituted benzene (B151609) precursors.
One prominent method is the [3+2] dipolar cycloaddition of sydnones with arynes. This approach is noted for its efficiency and mild reaction conditions, producing 2H-indazoles in good to excellent yields without contamination from 1H-indazole isomers nih.govnih.gov. The reaction proceeds via an initial cycloaddition to form a bicyclic intermediate, which then undergoes a retro-[4+2] reaction to extrude carbon dioxide and yield the final 2H-indazole product nih.gov.
Another key strategy is N-N bond-forming oxidative cyclization . A notable example starts from readily available 2-aminomethyl-phenylamines. This method is versatile, allowing for the selective synthesis of various 2-substituted 2H-indazoles organic-chemistry.org. The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, followed by a nucleophilic addition and cyclization organic-chemistry.org.
The Cadogan reductive cyclization is a classical and robust method that typically uses o-nitroaromatic compounds as precursors nih.gov. While traditionally requiring harsh, high-temperature conditions (often >150 °C) with reagents like trialkyl phosphites, recent advancements have enabled the reaction to proceed under milder conditions (80 °C) nih.govorganic-chemistry.org. The widely accepted mechanism involves the deoxygenation of the nitro group to form a nitrene intermediate, which then cyclizes nih.gov.
| Cyclization Method | Common Precursors | Key Features |
| [3+2] Dipolar Cycloaddition | Sydnones, Arynes (from silylaryl triflates) | Mild conditions, high yields, excellent regioselectivity for 2H-isomers nih.govnih.gov. |
| Oxidative Cyclization | 2-Aminomethyl-phenylamines | Versatile for 2-substituted indazoles, proceeds via a nitroso intermediate organic-chemistry.org. |
| Cadogan Reductive Cyclization | o-Nitrobenzylidene imines, o-Nitroaromatics | Robust method, traditionally harsh but modern variations allow for milder conditions nih.govorganic-chemistry.org. |
Palladium-Catalyzed Intramolecular Amination
Palladium catalysis offers a powerful tool for C-N bond formation, which has been effectively applied to the synthesis of 2-aryl-2H-indazoles. This method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines organic-chemistry.orgnih.gov. The cyclization is followed by a spontaneous dehydrogenation to yield the aromatic 2H-indazole ring system organic-chemistry.org.
This strategy represents a general method for constructing the 2H-indazole scaffold through the formation of the N(1)–C(7a) bond organic-chemistry.org. The reaction conditions are typically optimized with a palladium source, such as Pd(OAc)₂, a phosphine ligand like dppf, and a base like t-BuONa in a solvent such as toluene organic-chemistry.orgnih.gov. This methodology is tolerant of a wide array of functional groups on the aryl rings, including both electron-donating and electron-withdrawing substituents, making it a versatile route for creating a library of diverse 2-aryl-2H-indazoles organic-chemistry.org.
| Catalyst System | Precursor Type | Scope |
| Pd(OAc)₂ / dppf / t-BuONa | N-aryl-N-(o-bromobenzyl)hydrazines | Broad; tolerates electron-donating and electron-withdrawing groups organic-chemistry.orgnih.gov. |
Copper-Catalyzed One-Pot Three-Component Reactions
Copper-catalyzed multicomponent reactions provide an operationally simple and efficient pathway to substituted 2H-indazoles. A prominent example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide acs.orgorganic-chemistry.orgnih.govresearchgate.net. This method is highly effective due to its high atom and step economy, starting from readily available materials organic-chemistry.org.
The copper catalyst, often CuI with a ligand like TMEDA, plays a crucial role in facilitating the sequential formation of C-N and N-N bonds organic-chemistry.orgresearchgate.net. The reaction demonstrates a broad substrate scope, accommodating aromatic, heteroaromatic, and aliphatic primary amines organic-chemistry.org. This versatility allows for the direct installation of various substituents at the N2 position of the indazole ring. Furthermore, the use of substituted 2-bromobenzaldehydes enables the synthesis of indazoles with different substitution patterns on the benzene ring organic-chemistry.org. A related system using CuBr/Zn(OTf)₂ co-catalysis has been developed for the synthesis of 3-(arylethynyl)-2H-indazoles from 2-nitroarylaldehydes, primary amines, and alkynes rsc.org.
| Catalyst System | Reactants | Key Advantages |
| CuI / TMEDA | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | One-pot synthesis, broad substrate scope, high functional group tolerance organic-chemistry.orgnih.gov. |
| Cu₂O nanoparticles | 2-Chloro/Bromobenzaldehydes, Primary Amines, Sodium Azide | Ligand-free conditions in a green solvent (PEG 300) organic-chemistry.org. |
| CuBr / Zn(OTf)₂ | 2-Nitroarylaldehydes, Primary Amines, Alkynes | One-pot synthesis of 3-alkynyl-2H-indazoles rsc.org. |
Reductive Cyclization Approaches of Nitrobenzylidene Derivatives
The reductive cyclization of ortho-nitroaromatic compounds is a classical and frequently employed strategy for synthesizing the 2H-indazole core. This approach typically begins with the condensation of an o-nitrobenzaldehyde with a primary amine to form an o-nitrobenzylidene imine (a Schiff base) organic-chemistry.org. This intermediate then undergoes a reductive cyclization to form the N-N bond and the indazole ring.
A mild and efficient one-pot version of this process, known as the Cadogan reductive cyclization, uses tri-n-butylphosphine as the reducing agent organic-chemistry.org. This method avoids the need to isolate the intermediate imine and proceeds under relatively mild conditions (e.g., 80°C in isopropanol), accommodating a wide range of electronically diverse o-nitrobenzaldehydes and both aromatic and aliphatic amines organic-chemistry.orgorganic-chemistry.org.
Another variation employs a molybdenum catalyst (MoO₂Cl₂(dmf)₂) with triphenylphosphine as the reducing agent, often accelerated by microwave irradiation, to convert o-nitrobenzylidene amines into 2-aryl-2H-indazoles in good yields organic-chemistry.orgresearchgate.net.
Electrochemical Oxidation-Induced Cyclization
A modern and sustainable approach to 2H-indazole synthesis involves an electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes organic-chemistry.orgacs.orgacs.orgnih.gov. This method is particularly noteworthy as it proceeds without the need for any catalyst or external chemical oxidant, aligning with the principles of green chemistry organic-chemistry.orgacs.orgacs.org.
The reaction works through a direct electrochemical benzylic C-H functionalization. Anodic oxidation generates a benzylic radical from the ortho-alkyl group of the azobenzene, which then undergoes an intramolecular cyclization to form the 2H-indazole ring organic-chemistry.org. The process is carried out in an undivided cell with carbon and platinum electrodes and demonstrates a broad substrate scope, including azobenzenes with both electron-donating and electron-withdrawing groups organic-chemistry.org. This technique offers excellent atom economy and avoids the use of toxic reagents organic-chemistry.org.
Targeted Synthesis of 5-Substituted 2H-Indazoles
The synthesis of specifically 5-substituted 2H-indazoles, a key structural feature of 5-(1-Aminoethyl)-2-methyl-2H-indazole, relies on the incorporation of the desired substituent into the starting materials of the general synthetic pathways.
For instance, in the copper-catalyzed three-component reaction , the use of a 2-bromo-5-substituted-benzaldehyde would directly lead to a 5-substituted 2H-indazole organic-chemistry.org. Similarly, in the reductive cyclization of nitrobenzylidene derivatives , starting with a 5-substituted-2-nitrobenzaldehyde will yield the corresponding 5-substituted 2H-indazole organic-chemistry.org. The electronic nature of the substituent at the 5-position (para to the aldehyde) can influence the reaction efficiency, but these methods generally tolerate a variety of functional groups organic-chemistry.orgorganic-chemistry.org.
The palladium-catalyzed intramolecular amination can also be adapted for this purpose by starting with an appropriately substituted N-aryl-N-(o-bromobenzyl)hydrazine, where the bromo-benzyl portion contains a substituent at the 5-position organic-chemistry.org.
The synthesis of the N2-methyl group is straightforwardly achieved in methods that utilize primary amines as a reactant, such as the copper-catalyzed and reductive cyclization approaches, by simply using methylamine as the amine component organic-chemistry.orgorganic-chemistry.org. The introduction of the more complex 1-aminoethyl group at the 5-position would necessitate a starting benzaldehyde or benzyl bromide precursor that already contains this side chain or a suitable precursor group that can be converted to it in a subsequent step.
Approaches to 5-(Aminoethyl)indazoles
The introduction of an aminoethyl group at the C5 position of the indazole ring is a critical step in the synthesis of the target compound. One common approach involves the use of a pre-functionalized starting material, such as 5-nitroindazole. The nitro group can be reduced to an amino group, which then serves as a handle for the introduction of the 1-aminoethyl moiety. For instance, a 5-aminoindazole can be acylated and subsequently reduced to afford the desired 5-(1-aminoethyl)indazole. researchgate.net
Another strategy involves the functionalization of a 5-bromoindazole derivative through cross-coupling reactions. For example, a Suzuki or Sonogashira coupling could be employed to introduce a vinyl or ethynyl group, respectively, which can then be further elaborated to the aminoethyl side chain. While specific examples for the direct synthesis of 5-(1-aminoethyl)indazoles are not extensively detailed in the provided search results, the synthesis of 5-amino indazole templates is a known process. researchgate.netresearchgate.net These templates can then be subjected to further reactions to build the desired side chain.
Regioselective Synthesis of 2H-Indazole Scaffolds
Achieving regioselective N-alkylation at the N-2 position of the indazole ring is a significant challenge in the synthesis of compounds like this compound. nih.gov Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. beilstein-journals.org However, several methods have been developed to favor the formation of the 2H-indazole isomer.
One effective method is the Cadogan reductive cyclization. acs.orgorganic-chemistry.orgnih.gov This one-pot reaction involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by reductive cyclization using a phosphine reagent like tri-n-butylphosphine. acs.orgorganic-chemistry.org This approach has been shown to be efficient for the synthesis of a variety of N2-alkyl and N2-aryl indazoles under mild conditions. acs.orgorganic-chemistry.org
Another approach is the Davis-Beirut reaction, which involves the reaction of a nitrobenzyl bromide with an amine in the presence of a mild base to form 2H-indazoles. nih.gov This method is advantageous as it avoids the use of expensive or toxic metals. nih.gov Additionally, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been reported for the synthesis of 2H-indazoles. nih.govorganic-chemistry.orgcaribjscitech.comthieme-connect.com
Recent advancements have also explored the use of Brønsted acid catalysis for the N2-alkylation of 1H-indazoles using sulfoxonium ylides, offering excellent N2-selectivity. acs.org Furthermore, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the regioselective N2-alkylation of indazoles with diazo compounds, providing N2-alkylated products with high regioselectivity. rsc.org
The choice of alkylating agent and reaction conditions can also significantly influence the N1/N2 ratio. For instance, the use of trimethyloxonium tetrafluoroborate or triethyloxonium hexafluorophosphate has been reported for the efficient and regioselective synthesis of 2-methyl and 2-ethyl-2H-indazoles, respectively. semanticscholar.orgacs.org
Table 1: Comparison of Regioselective N-2 Alkylation Methods for Indazoles
| Method | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|
| Cadogan Reductive Cyclization | ortho-Nitrobenzaldehydes, primary amines, tri-n-butylphosphine | One-pot, mild conditions, good functional group tolerance acs.orgorganic-chemistry.org | May not be suitable for all substrates |
| Davis-Beirut Reaction | Nitrobenzyl bromides, primary amines, mild base | Metal-free, relatively low temperature nih.gov | Scope may be limited by starting material availability |
| Copper-Catalyzed Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, sodium azide, Cu catalyst | Good yields, tolerance of various functional groups nih.govorganic-chemistry.orgcaribjscitech.com | Requires a metal catalyst |
| Brønsted Acid Catalysis | Sulfoxonium ylides, Brønsted acid catalyst | Metal-free, excellent N2-selectivity acs.org | May require specific catalyst tuning |
| TfOH-Catalyzed Alkylation | Diazo compounds, TfOH | High regioselectivity, metal-free rsc.org | Diazo compounds can be hazardous |
| Alkylation with Oxonium Salts | Trimethyloxonium tetrafluoroborate, triethyloxonium hexafluorophosphate | High yields and regioselectivity for methyl and ethyl groups semanticscholar.orgacs.org | Limited to specific alkyl groups |
Derivatization Strategies for Enhancing Research Applications
Derivatization of this compound is crucial for exploring its structure-activity relationships and developing new research tools. Modifications can be made to the 1-aminoethyl moiety, the indazole ring system, or through conjugation to other molecules.
Chemical Modification of the 1-Aminoethyl Moiety
The primary amine of the 1-aminoethyl group offers a versatile handle for various chemical modifications. Acylation reactions with acyl chlorides or activated carboxylic acids can be used to introduce a wide range of substituents, forming amides. These modifications can alter the compound's polarity, steric bulk, and hydrogen bonding capabilities.
Reductive amination with aldehydes or ketones provides another route to introduce diverse alkyl or aryl groups onto the nitrogen atom. This reaction expands the chemical space that can be explored around the aminoethyl side chain. Furthermore, the amine can be converted into other functional groups, such as sulfonamides or ureas, through reactions with sulfonyl chlorides or isocyanates, respectively.
Structural Diversification on the Indazole Ring System (e.g., N-alkylation at N-2, modifications at other positions)
While the focus is on the 2-methyl derivative, further N-alkylation at the N-2 position with different alkyl groups can be explored using the regioselective methods described previously. researchgate.net This allows for the investigation of the impact of the N-2 substituent's size and electronics on the compound's properties.
The indazole ring itself can be further functionalized. Halogenation, for instance, can be achieved regioselectively at various positions on the benzene ring. nih.gov These halogenated derivatives can then serve as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups. chim.it Direct C-H functionalization is another powerful tool for introducing substituents onto the indazole core. rsc.org For example, radical alkylation and acylation of 2H-indazoles have been reported. rsc.org
Conjugation Strategies for Molecular Probes
The functional groups on this compound can be utilized to conjugate it to other molecules, creating molecular probes for various research applications. The primary amine of the 1-aminoethyl group can be coupled to carboxylic acids or activated esters of fluorescent dyes, biotin, or other reporter molecules.
If a carboxylic acid functionality is introduced elsewhere on the indazole scaffold, it can be activated and coupled to amines on reporter molecules. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is another powerful strategy for conjugation. This would require the introduction of an azide or alkyne group onto the indazole derivative. These conjugation strategies enable the use of this compound derivatives in applications such as fluorescence imaging, affinity chromatography, and target identification studies.
Advanced Analytical Techniques for Structural Characterization in Synthetic Research
Unambiguous structural characterization is essential in the synthesis of indazole derivatives, particularly for distinguishing between N-1 and N-2 isomers. semanticscholar.org A combination of advanced analytical techniques is employed to confirm the identity and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. beilstein-journals.orgnih.govnih.govrsc.org
¹H NMR: Provides information about the chemical environment of protons. The chemical shifts of the protons on the indazole ring and the substituents are diagnostic for distinguishing between isomers. nih.govnih.govrsc.org
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring are particularly sensitive to the position of the N-substituent. nih.govnih.gov
2D NMR techniques: Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms and confirming the regiochemistry of substitution. beilstein-journals.org For instance, HMBC can show long-range correlations between the N-alkyl protons and the carbons of the indazole ring, definitively identifying the site of alkylation. beilstein-journals.org
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.govrsc.orgresearchgate.netbanglajol.info Fragmentation patterns observed in the mass spectrum can also provide structural information.
X-ray Crystallography provides the most definitive structural proof by determining the three-dimensional arrangement of atoms in a crystalline sample. nih.govnih.gov This technique is particularly useful for unambiguously assigning the structure of a new compound or for resolving any ambiguities from spectroscopic data. nih.gov
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in the molecule, such as N-H, C=O, and C-N bonds, by observing their characteristic vibrational frequencies. researchgate.netbanglajol.info
Ultraviolet-Visible (UV-Vis) Spectroscopy can also be used to differentiate between N-1 and N-2 isomers, as their electronic transitions and resulting spectra are often distinct. semanticscholar.org Derivative spectrophotometry can further enhance the differences in the UV spectra of the isomers. semanticscholar.org
Table 2: Summary of Analytical Techniques for Indazole Characterization
| Technique | Information Provided | Application in Indazole Chemistry |
|---|---|---|
| ¹H NMR | Proton chemical environment, coupling constants | Distinguishing isomers based on proton chemical shifts nih.govnih.govrsc.org |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Differentiating N-1 and N-2 isomers based on carbon chemical shifts nih.govnih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Unambiguous assignment of regiochemistry beilstein-journals.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation patterns | Confirming molecular formula and structure nih.govrsc.orgresearchgate.netbanglajol.info |
| X-ray Crystallography | Three-dimensional molecular structure | Definitive structural proof, isomer assignment nih.govnih.gov |
| Infrared (IR) Spectroscopy | Presence of functional groups | Identifying key functional groups researchgate.netbanglajol.info |
| UV-Vis Spectroscopy | Electronic transitions | Differentiating isomers based on absorption spectra semanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is the most powerful tool for the structural elucidation of indazole isomers. The chemical shifts in both ¹H and ¹³C NMR spectra are sufficiently different between N-1 and N-2 substituted indazoles to serve as a diagnostic tool. nih.gov
¹H NMR Spectroscopy: For 2-substituted 2H-indazoles, the proton at the C-3 position typically appears as a distinct singlet in the downfield region of the spectrum, often between δ 8.1 and 8.4 ppm. nih.govrug.nlnih.gov The protons on the benzo-fused ring (H-4, H-5, H-6, H-7) resonate in the aromatic region, typically between δ 7.0 and 7.8 ppm, with splitting patterns (doublets and triplets) characteristic of a substituted benzene ring. nih.govrug.nl The protons of the N-alkyl group, such as the N-methyl group in the target compound, would appear as a singlet in the aliphatic region.
¹³C NMR Spectroscopy: This technique is also highly effective for assigning the correct isomeric structure. nih.gov The carbon signals of the indazole ring system for analogous compounds have been observed in the range of δ 109.8–141.5 ppm. mdpi.com For 2-phenyl-2H-indazole, characteristic signals appear at δ 149.79 (C-3), 126.83 (C-7a), and 117.95 (C-4), among others. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted-2H-Indazole Analogs Data is compiled from analogous structures to predict values for the target compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| H-3 | 8.1 - 8.4 (s) | 149 - 150 | nih.govnih.gov |
| H-4 | ~7.7 (d) | 117 - 118 | nih.gov |
| H-5 | ~7.1 (t) | 120 - 121 | nih.gov |
| H-6 | ~7.3 (t) | 122 - 123 | nih.gov |
| H-7 | ~7.7 (d) | 120 - 121 | nih.gov |
| N-CH₃ | ~4.2 (s) | ~36 | beilstein-journals.org |
| C-3a | - | 122 - 123 | nih.gov |
| C-7a | - | 126 - 127 | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement of the molecular ion. mdpi.comresearchgate.net This technique can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of a molecule's chemical formula. researchgate.net Electrospray ionization (ESI) is a common method used for the analysis of these types of compounds. scielo.br
For the target compound, this compound (C₁₀H₁₃N₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally determined value.
Table 2: Example HRMS Data for Analogous 2H-Indazole Derivatives
| Compound | Ion Formula | Calculated m/z | Found m/z | Reference |
| 2-(4-(Trifluoromethyl)phenyl)-2H-indazole | [C₁₄H₉F₃N₂Na]⁺ | 285.0616 | 285.0622 | rsc.org |
| Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate | [C₁₀H₁₀BrN₂O₂]⁺ | 268.9921 | 268.9902 | beilstein-journals.org |
| 5-Nitro-2-(prop-1-en-2-yl)-2H-indazole | [C₁₀H₉N₃O₂]⁺ | 203.0695 | 203.0699 | mdpi.com |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.
N-H Vibrations : The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching bands, typically in the 3300-3500 cm⁻¹ region, and a bending vibration around 1600 cm⁻¹.
C-H Vibrations : Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹. mdpi.com
C=C and C=N Vibrations : Aromatic ring stretching vibrations (C=C) and the indazole C=N stretch typically occur in the 1450-1620 cm⁻¹ region. mdpi.comscielo.br
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Functional Groups in Indazole Analogs
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amine N-H Stretch | 3300 - 3500 | scielo.br |
| Aromatic C-H Stretch | 3000 - 3100 | mdpi.com |
| Aliphatic C-H Stretch | 2800 - 3000 | mdpi.com |
| Amide/Ester C=O Stretch | 1660 - 1730 | beilstein-journals.orgscielo.br |
| Aromatic C=C / C=N Stretch | 1450 - 1620 | beilstein-journals.orgmdpi.comscielo.br |
Single Crystal X-ray Diffraction (XRD) for Derivative Structures
Single crystal X-ray diffraction provides the most definitive structural proof for a molecule, determining the precise three-dimensional arrangement of atoms and confirming the molecular connectivity and stereochemistry. While obtaining suitable crystals can be challenging, XRD analysis is the gold standard for unambiguously confirming the N-2 substitution pattern in indazole derivatives. nih.govrug.nl Several crystal structures of 2H-indazole derivatives have been reported in the literature, providing valuable reference data. rug.nlnih.govresearchgate.net
For instance, the crystal structure of 2-Methyl-6-nitro-2H-indazole, a close analog of the target compound, has been determined, providing insight into the expected molecular geometry and crystal packing of this class of compounds. researchgate.net
Table 4: Representative Single Crystal XRD Data for a 2H-Indazole Analog
| Compound | Crystal System | Space Group | Reference |
| 2-Methyl-6-nitro-2H-indazole | Monoclinic | P2₁/c | researchgate.net |
| Indazol-2-yl-acetic acid | - | - | rug.nl |
| 3-(2H-indazol-2-yl)-2H-chromen-2-one | - | - | mdpi.comnih.gov |
Structure Activity Relationship Sar and Computational Design of 5 1 Aminoethyl 2 Methyl 2h Indazole Analogs
General SAR Principles for 2H-Indazole Frameworks
The 2H-indazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov SAR studies have established several general principles for this framework. The biological activity is highly dependent on the nature and position of substituents on both the bicyclic indazole core and the groups attached to the nitrogen atoms. nih.govacs.org
For instance, in the context of antiprotozoal activity, studies on 2-phenyl-2H-indazole derivatives have shown that substitutions on the 2-phenyl ring are crucial for potency. nih.gov The presence of electron-withdrawing groups on this ring was found to favor antiprotozoal activity. nih.govresearchgate.net Similarly, for anti-inflammatory applications, substitutions on phenyl rings attached to the indazole core at various positions have been shown to modulate activity against targets like cyclooxygenase-2 (COX-2). nih.gov
The versatility of the indazole ring allows for functionalization at multiple positions, with the C3, C5, and N1/N2 positions being common points of modification. austinpublishinggroup.comresearchgate.netresearchgate.net For kinase inhibitors, specific substitution patterns are often required to achieve desired selectivity and potency. For example, series of indazole amide-based compounds have been optimized as potent inhibitors of extracellular signal-regulated kinase (ERK1/2). nih.gov These studies highlight that the indazole core acts as a crucial anchor, while the substituents dictate the specific interactions with the biological target. nih.govresearchgate.net
Influence of Substituents on the Indazole Nucleus (e.g., position 5, N-2 methylation) on Biological Activities
The specific placement of substituents on the indazole nucleus is a key determinant of biological effect. The substitution pattern of 5-(1-Aminoethyl)-2-methyl-2H-indazole, with an aminoethyl group at C5 and a methyl group at N2, points to specific SAR considerations.
Position 5 Substitution : The C5 position of the indazole ring is a common site for modification to influence biological activity. In a series of indazole arylsulfonamides developed as CCR4 antagonists, modifications at the C5 position (along with C4, C6, and C7) were explored to map the SAR. acs.org The introduction of a basic amine, such as the one in the 1-aminoethyl group, can be critical for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site, a common strategy for enhancing binding affinity. For example, 3-aminopiperidinyl-substituted indazoles have been investigated as Rho kinase inhibitors. austinpublishinggroup.com
The combination of the C5-aminoethyl group and N2-methylation provides a specific three-dimensional arrangement of functional groups that can be optimized for interaction with a particular biological target.
Conformational Analysis and Stereochemical Considerations
For molecules with chiral centers, such as the 1-aminoethyl group in this compound, stereochemistry is a critical factor in determining biological activity. The (R) and (S) enantiomers can exhibit vastly different potencies, efficacies, or even different pharmacological activities altogether, as they interact differently with the chiral environment of a protein binding site.
Computational Chemistry Methodologies in SAR Elucidation
Computational chemistry is an indispensable tool in modern drug discovery for elucidating SAR, designing novel analogs, and understanding molecular interactions. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This method is widely used for indazole derivatives to understand their binding modes and guide the design of more potent inhibitors. nih.govnih.gov
For 2H-indazole analogs, docking studies have been performed against various targets, including:
Cyclooxygenase-2 (COX-2) : To rationalize the anti-inflammatory activity of 4,5-dihydro-2H-indazole derivatives. nih.gov
Aromatase : To identify potential anti-breast cancer agents, where docking studies showed key interactions with active site residues like Arg115 and Met374.
Kinases : To understand the binding of indazole-based inhibitors to targets like ERK1/2 and c-Kit tyrosine kinase. nih.govmdpi.com
In a typical docking simulation for a compound like this compound, the protonated amino group would be expected to form ionic or hydrogen bond interactions with negatively charged or polar residues in the active site. mdpi.com The indazole ring itself can participate in hydrophobic and π-stacking interactions with aromatic residues of the protein. The N-methyl group would occupy a specific region of the pocket, and its position is fixed by the N2-alkylation. Docking studies can compare the binding modes of the (R) and (S) enantiomers, providing a structural hypothesis for any observed differences in biological activity.
Table 1: Examples of Molecular Docking Studies on Indazole Derivatives
| Indazole Derivative Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Substituted 4,5-dihydro-2H-indazoles | Cyclooxygenase-2 (COX-2) | Binding within the active site, guiding design of anti-inflammatory agents. | nih.gov |
| Substituted 2H-indazoles | Aromatase | Hydrogen bonding with Arg115 and interactions with Met374. | |
| Indazolyl-pyrimidine hybrids | c-Kit tyrosine kinase | Strong binding affinity within the kinase binding site. | mdpi.com |
| Indazole amides | ERK1/2 Kinase | Structure-based design to optimize enzyme inhibition. | nih.gov |
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a mathematical model is built to predict the activity of new, unsynthesized compounds. semanticscholar.org
For indazole derivatives, QSAR studies have been successfully applied. For example, a study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles identified the importance of topological parameters in defining their antimicrobial activity. nih.gov QSAR models can help prioritize which analogs of this compound to synthesize by predicting their potential activity based on proposed structural modifications. This approach saves time and resources by focusing on the most promising candidates. semanticscholar.org
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. beilstein-journals.org In the context of indazole chemistry, DFT has been applied to:
Elucidate Reaction Mechanisms : DFT calculations have been used to understand the mechanisms of indazole synthesis, such as iodine-mediated C-H functionalization, which was revealed to proceed via a radical chain mechanism. nih.gov It has also been used to provide mechanistic insights into the regioselective N1- vs. N2-alkylation of indazoles. beilstein-journals.orgresearchgate.netsemanticscholar.org
Predict Electronic Properties : DFT is used to calculate properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps, which relate to the chemical reactivity and stability of a molecule. nih.govcore.ac.uk
Determine Molecular Geometries : Optimized molecular geometries calculated by DFT are often used as the starting structures for molecular docking studies, ensuring that the ligand conformation is energetically favorable. researchgate.netnih.gov
Analyze Spectroscopic Data : DFT can be used to predict vibrational frequencies, helping to interpret experimental IR spectra of newly synthesized indazole compounds. core.ac.uk
For this compound and its analogs, DFT could be used to calculate electrostatic potential maps to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic interactions within a protein's active site. nih.gov
Table 2: Applications of DFT in Indazole Research
| Application Area | Specific Use Case for Indazoles | Reference |
|---|---|---|
| Reaction Mechanisms | Investigating pathways for synthesis and functionalization. | nih.govresearchgate.net |
| Electronic Properties | Calculating HOMO-LUMO gaps to assess chemical reactivity. | nih.gov |
| Structural Optimization | Providing low-energy conformations for molecular docking. | researchgate.net |
| Regioselectivity | Explaining the preference for N1 versus N2 alkylation. | beilstein-journals.org |
Rational Drug Design Strategies for Indazole Derivatives
The indazole scaffold is a prominent feature in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its versatile biological activities. mdpi.com The structural characteristics of the indazole ring, including its aromaticity and nitrogen-containing heterocyclic nature, enable it to interact effectively with various enzymes and receptors. mdpi.com Consequently, rational drug design strategies are extensively employed to discover and optimize indazole-based compounds for specific biological targets. These strategies can be broadly categorized into ligand-based and structure-based design approaches, which leverage information about either the active molecules themselves or the three-dimensional structure of their biological target.
Ligand-Based Design Approaches
When the three-dimensional structure of a biological target is unknown, medicinal chemists often rely on ligand-based drug design. This approach utilizes the information from a set of molecules known to interact with the target to develop a model that predicts the activity of new, untested compounds.
One of the primary ligand-based methods is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indazole derivatives, 2D and 3D-QSAR studies have been instrumental in guiding the design of new analogs. These models use physicochemical, steric, and alignment-independent descriptors to determine which structural attributes are critical for biological activity. For example, a 2D-QSAR model developed for indazole derivatives as potential anticancer agents demonstrated high predictive accuracy (r²=0.9512), highlighting key structural features that influence their efficacy.
Table 1: Key Descriptors in QSAR Models for Indazole Derivatives
| Descriptor Type | Example Descriptors | Influence on Activity |
|---|---|---|
| Physicochemical | LogP, Polar Surface Area | Affects solubility, membrane permeability, and target binding. |
| Steric | Molar Refractivity, Molecular Volume | Governs the fit of the ligand within the receptor's binding pocket. |
Another powerful ligand-based strategy is scaffold hopping . This technique involves replacing the core scaffold of a known active compound with a different, isosteric scaffold while retaining the key binding interactions. The indazole ring is often used as a bioisostere for other aromatic systems like indoles. acs.org A notable example involved the discovery of novel glucagon receptor (GCGR) antagonists by hopping from known literature leads to an indazole/indole scaffold. nih.gov This approach led to the identification of potent antagonists with favorable pharmacokinetic properties. nih.gov
Structure-Based Design using Target Information
When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool for developing potent and selective inhibitors. This method relies on understanding the precise interactions between a ligand and its binding site to guide molecular design.
Molecular docking is a computational technique central to structure-based design. It predicts the preferred orientation of a molecule when bound to a target, allowing researchers to estimate binding affinity and analyze interactions. researchgate.net For indazole derivatives, docking studies have been used to identify key interactions with amino acids in the binding sites of targets like VEGFR-2 and to guide the synthesis of potent inhibitors. researchgate.netnih.gov
Structure-guided design has been successfully applied to optimize indazole derivatives for various targets. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, a structure-based approach led to the design of 1H-indazole analogues that could selectively target mutant forms of the enzyme. nih.gov Similarly, structure-guided and knowledge-based design strategies were used to develop 1H-indazole amide derivatives as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov
A key insight from these studies is the role of specific indazole substructures in binding to protein kinases. The 1H-indazole-3-amine structure, for example, has been identified as an effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the hinge region of tyrosine kinases. mdpi.com This knowledge allows for the rational design of compounds with improved target affinity.
The optimization process often involves modifying various regions of the indazole scaffold to enhance potency and selectivity. Structure-activity relationship (SAR) studies focusing on modifications to different parts of the molecule have been crucial. For example, in the development of Enhancer of zeste homologue 2/1 (EZH2/1) inhibitors based on the UNC1999 scaffold, it was found that the indazole ring was superior to other heterocyclic rings and that substituents at the N-1 position had a stronger effect on EZH1 potency than EZH2. nih.gov
Table 2: Examples of Structure-Based Design of Indazole Derivatives
| Compound/Series | Target | Design Strategy | Resulting Potency (IC₅₀) |
|---|---|---|---|
| 1H-indazole derivative 107 | EGFR (L858R/T790M double mutant) | Structure-based optimization | 0.07 µM nih.gov |
| 1H-indazole derivative 109 | EGFR T790M / EGFR kinases | Structure-guided design from lead | 5.3 nM / 8.3 nM nih.gov |
| 1H-indazole amide derivatives (116, 117, 118) | ERK1/2 | Structure-guided & knowledge-based design | 9.3 - 25.8 nM nih.gov |
| Indazole-3-carboxamide derivatives (142a, 142b, 142c) | hCA IX | SAR modifications | 1.8 - 2.3 nM (Kᵢ) nih.gov |
These examples underscore the power of combining computational methods with synthetic chemistry to rationally design indazole derivatives with desired biological activities. By understanding the structural requirements for target interaction, researchers can efficiently develop novel therapeutic candidates.
Preclinical Pharmacological Profiling of Indazole Derivatives in Vitro Aspects
Evaluation of Antimicrobial Activities
The indazole moiety is found in numerous synthetic compounds that possess a broad spectrum of antimicrobial activities. nih.govnih.gov Researchers have designed and synthesized various series of indazole derivatives to act as potential antibacterial, antifungal, and antiprotozoal agents. researchgate.netnih.govresearchgate.net
Antibacterial Efficacy (e.g., against S. epidermidis, P. aeruginosa, E. coli)
Indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains including Escherichia coli and Bacillus megaterium. researchgate.netnih.gov Another study focused on designing indazole derivatives as potential inhibitors of DNA gyrase B, a crucial bacterial enzyme. In that study, certain substituted indazoles showed significant inhibition of bacterial growth against S. aureus, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 50 µg/mL for the most active compounds. eurekaselect.com
While specific data for 5-(1-Aminoethyl)-2-methyl-2H-indazole is not available, the general findings for the indazole class are summarized below.
| Indazole Derivative Class | Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|---|
| Substituted Indazoles | S. aureus | MIC | 50 µg/mL | eurekaselect.com |
| Substituted Indazoles | E. coli | MIC | 50 µg/mL | eurekaselect.com |
| Substituted Indazoles | P. aeruginosa | MIC | 50 µg/mL | eurekaselect.com |
| 2-phenyl-2H-indazole derivatives | E. coli | - | Mainly inactive | nih.gov |
Antifungal Efficacy (e.g., against C. albicans, C. glabrata)
The antifungal potential of the indazole scaffold has also been explored. Studies have shown that specific indazole derivatives can inhibit the growth of pathogenic yeasts. For example, in a study of 2,3-diphenyl-2H-indazole derivatives, two compounds were found to inhibit the in vitro growth of Candida albicans and Candida glabrata. nih.gov Another report highlighted that a series of N-methyl-3-aryl indazoles showed activity against C. albicans. researchgate.netnih.gov A separate study involving microwave-assisted synthesis of indazole derivatives also reported promising antifungal activity against C. albicans. jchr.org
| Indazole Derivative Class | Fungal Strain | Activity Noted | Source |
|---|---|---|---|
| 2,3-diphenyl-2H-indazole derivatives | C. albicans | In vitro growth inhibition | nih.gov |
| 2,3-diphenyl-2H-indazole derivatives | C. glabrata | In vitro growth inhibition | nih.gov |
| N-methyl-3-aryl indazoles | C. albicans | In vitro activity | nih.gov |
Antiprotozoal Activity (e.g., against G. intestinalis, E. histolytica, T. vaginalis, Leishmania)
Perhaps the most pronounced antimicrobial effect of certain indazole series is their antiprotozoal activity. A study focused on 2H-indazole derivatives revealed potent activity against several intestinal and vaginal protozoan pathogens. nih.gov Synthesized 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives demonstrated significant in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with many compounds showing greater potency than the reference drug metronidazole. nih.gov For example, one 2,3-diphenyl-2H-indazole derivative was 12.8 times more active than metronidazole against G. intestinalis. nih.gov This highlights the potential of the indazole framework in designing novel antiprotozoal agents.
| Indazole Derivative Class | Protozoan | IC₅₀ (µM) Range for Active Compounds | Reference Drug (Metronidazole) IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 2-phenyl-2H-indazole derivatives | G. intestinalis | 0.14 - 2.87 | 0.32 | nih.gov |
| 2-phenyl-2H-indazole derivatives | E. histolytica | 0.08 - 2.30 | 0.20 | nih.gov |
| 2-phenyl-2H-indazole derivatives | T. vaginalis | 0.12 - 4.10 | 0.24 | nih.gov |
| 2,3-diphenyl-2H-indazole derivatives | G. intestinalis | 0.025 - 1.05 | 0.32 | nih.gov |
| 2,3-diphenyl-2H-indazole derivatives | E. histolytica | 0.04 - 0.76 | 0.20 | nih.gov |
| 2,3-diphenyl-2H-indazole derivatives | T. vaginalis | 0.03 - 0.98 | 0.24 | nih.gov |
Assessment of Anti-inflammatory Potential
The indazole scaffold is a core component of several anti-inflammatory agents. caribjscitech.comresearchgate.net In vitro studies have been conducted to elucidate the mechanisms behind these effects. A key mechanism appears to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net
A study investigating the anti-inflammatory activity of indazole and its derivatives provided specific data for 5-aminoindazole, a compound structurally related to this compound. 5-aminoindazole demonstrated a concentration-dependent inhibition of COX-2, exhibiting the maximum activity among the tested compounds. nih.gov This suggests that inhibition of the COX-2 enzyme is a significant contributor to the anti-inflammatory action of this class of compounds. nih.govresearchgate.net
| Compound | Assay | Result (IC₅₀) | Max Inhibition (at 50 µM) | Source |
|---|---|---|---|---|
| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | 78% | nih.gov |
| Indazole | COX-2 Inhibition | 23.42 µM | 70% | nih.gov |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 µM | 68% | nih.gov |
| Celecoxib (Reference) | COX-2 Inhibition | 5.10 µM | - | nih.gov |
In Vitro Characterization of Neurobiological Effects
Indazole derivatives are actively being investigated as inhibitors of protein kinases, which are crucial targets in neurodegenerative diseases. caribjscitech.com
Effects on Neurodegenerative Disease Models (e.g., LRRK2 antagonism related to Parkinson's)
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). acs.orgnih.gov These mutations often lead to increased kinase activity, making LRRK2 a prime therapeutic target. acs.orgnih.gov Consequently, the development of small molecule LRRK2 kinase inhibitors is a major focus of PD research. acs.orgacs.org
The N-heteroaryl indazole scaffold has been identified as a highly promising core structure for potent and selective LRRK2 inhibitors. acs.orgresearchgate.net Multiple research programs and patents describe series of indazole derivatives designed to inhibit LRRK2. nih.govacs.orgresearchgate.net These compounds are typically evaluated for their ability to inhibit the phosphorylation of a peptide substrate by the LRRK2 enzyme in vitro. While specific data for this compound is not published, the data for representative compounds from patent literature illustrates the high potency that can be achieved with this scaffold.
| Compound Class | Biological Target | Assay | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| N-heteroaryl indazole derivatives | LRRK2 (G2019S mutant) | LanthaScreen Kinase Assay | Values reported in the nanomolar (nM) range | acs.orgacs.org |
| 1-Pyrazolyl-5,6-disubstituted indazole derivatives | LRRK2 (G2019S mutant) | LanthaScreen Kinase Assay | Values reported in the sub-micromolar (µM) range | nih.gov |
| 1-Heteroaryl-1H-indazole derivatives | LRRK2 | Inhibition of pS935-LRRK2 in human PBMCs | IC₅₀ = 0.3 nM for lead compound | researchgate.net |
In Vitro Antithrombotic and Antiplatelet Activity
The indazole scaffold is a recognized pharmacophore in the development of novel therapeutic agents, including those with potential effects on thrombosis and platelet aggregation. Research into synthetic indazole derivatives has revealed that certain compounds within this class can inhibit platelet aggregation in vitro. Platelet aggregation is a critical process in the formation of thrombi, and its inhibition is a key mechanism for antithrombotic therapies.
In laboratory settings, the antiplatelet activity of compounds is often assessed using the Born test, where an aggregating agent, such as collagen, is added to platelet-rich plasma. The ability of a test compound to prevent this aggregation is then quantified. Studies on a series of newly synthesized indazole derivatives demonstrated notable inhibitory activity against collagen-induced platelet aggregation. Specifically, two compounds from this series showed significant potency.
Table 1: In Vitro Antiplatelet Activity of Selected Indazole Derivatives
| Compound | Agonist | IC₅₀ (µM) |
| Indazole Derivative (4f) | Collagen | 85 |
| Indazole Derivative (4g) | Collagen | 90 |
IC₅₀ represents the concentration required to inhibit 50% of the platelet aggregation response.
The findings indicate that these indazole structures can interfere with the signaling pathways initiated by collagen, which is a potent physiological trigger for platelet activation and thrombus formation.
In Vitro Pharmacokinetic Research Aspects
The early-stage assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental in drug discovery. In vitro pharmacokinetic studies provide crucial data on how a compound is likely to behave in a biological system, with metabolic stability and solubility being key determinants of its potential as a drug candidate.
Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. It is frequently evaluated in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. In these assays, the disappearance of a parent compound over time is monitored to determine its metabolic rate.
Key parameters derived from these studies include the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes. nih.govcreative-bioarray.com A systematic in vitro pharmacokinetic study on a series of valinate and tert-leucinate indazole-3-carboxamide derivatives provided detailed data on their metabolic stability in pooled human liver microsomes (pHLM). nih.gov The results showed that many indazole derivatives are rapidly metabolized. nih.gov For instance, the intrinsic clearance for several of these compounds was determined, highlighting the structural impact on metabolic rate. nih.gov
Table 2: Microsomal Stability of Selected Indazole-3-Carboxamide Derivatives in pHLM
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, mL·min⁻¹·kg⁻¹) |
| (S)-AMB-FUBINACA | 0.60 ± 0.02 | 2944 ± 95.9 |
| (S)-5F-AMB-PINACA | < 0.5 | 2736 ± 123 |
| (R)-AB-FUBINACA | 118 ± 28.0 | 13.7 ± 4.06 |
| (S)-AB-FUBINACA | 118 ± 28.0 | 14.1 ± 3.69 |
Data represents mean ± standard deviation. CLint values are scaled to reflect in vivo hepatic clearance. nih.gov
These findings underscore that the indazole core can be susceptible to rapid metabolism, a factor that is critical for predicting in vivo pharmacokinetic behavior. nih.gov
Aqueous solubility is a fundamental physicochemical property that significantly affects a drug's absorption and formulation. Poor solubility can be a major obstacle in drug development, leading to low bioavailability. Therefore, assessing the solubility of new chemical entities is a standard part of preclinical profiling.
The thermodynamic solubility of a selection of tetrahydroindazole-based compounds was evaluated in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. The results from this assessment demonstrated that compounds within this class could achieve favorable solubility. nih.govscispace.comnorthwestern.edu Several of the tested ligands exhibited solubilities well over 400 µM, with some exceeding 1 mM, indicating promising characteristics for further development. scispace.com
Table 3: Aqueous Solubility of Selected Tetrahydroindazole Derivatives
| Compound | Solubility (µM) |
| Compound 7a | 1783 |
| Compound 7g | 463 |
| Compound 7l | 713 |
| Compound 7m | 2423 |
| Compound 7s | 1743 |
Solubility was determined in PBS buffer at pH 7.4. nih.gov
The favorable solubility profiles of these derivatives suggest that the indazole scaffold can be modified to produce compounds with drug-like properties suitable for therapeutic applications. nih.govscispace.com
Future Directions and Emerging Research Avenues for 5 1 Aminoethyl 2 Methyl 2h Indazole
Development of Advanced Synthetic Methodologies for Complex Analogs
A critical future endeavor is the expansion of the chemical space around the 5-(1-Aminoethyl)-2-methyl-2H-indazole core. The development of advanced synthetic methodologies is paramount to generating a diverse library of complex analogs for comprehensive structure-activity relationship (SAR) studies. While traditional methods for indazole synthesis exist, future work should focus on more efficient, versatile, and sustainable strategies.
Modern synthetic approaches such as transition metal-catalyzed cross-coupling reactions, C-H bond functionalization, and multicomponent reactions offer powerful tools for derivatization. nih.govcaribjscitech.com For instance, palladium- or copper-catalyzed reactions could be employed to introduce a wide array of substituents onto the indazole's aromatic ring. Furthermore, developing stereoselective methods for modifying the 1-aminoethyl side chain will be crucial for exploring how chirality influences biological activity. These advanced methods will enable the creation of novel analogs with finely tuned steric and electronic properties, which is essential for optimizing potency and selectivity. pnrjournal.com
| Synthetic Strategy | Description | Potential Application for Analog Synthesis |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of C-C and C-N bonds. | Introduction of various aryl, alkyl, and amino groups at positions 4, 6, and 7 of the indazole ring. |
| C-H Activation/Functionalization | Direct conversion of C-H bonds into C-C, C-N, or C-O bonds, offering a more atom-economical approach. nih.gov | Direct derivatization of the indazole core without the need for pre-functionalized starting materials. |
| Reductive Cyclization | Methods like the Cadogan cyclization can be adapted to form the indazole ring from suitably substituted precursors. | Synthesis of the core scaffold with diverse patterns of substitution not accessible through traditional routes. |
| Multi-Component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, enhancing efficiency. | Rapid generation of a library of structurally complex indazole derivatives by varying the starting components. |
In-Depth Mechanistic Deconvolution of Bioactivity
Once potent analogs of this compound are identified, a fundamental line of future inquiry will be the detailed elucidation of their mechanism of action. Understanding how these molecules interact with their biological targets at a molecular level is critical for rational drug design and development. The indazole scaffold is known to act as a "hinge-binding" motif in many protein kinase inhibitors, mimicking the adenine moiety of ATP. caribjscitech.com
Future research should employ a combination of biochemical and biophysical techniques to deconstruct these mechanisms. Enzymatic assays will be essential to quantify the inhibitory activity against specific targets. To visualize the precise binding mode, structural biology techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein will be indispensable. These structural insights can reveal key hydrogen bonds, hydrophobic interactions, and other forces governing the binding affinity and selectivity, thereby guiding further optimization. nih.gov
Identification of Novel and Underexplored Biological Targets
The structural versatility of indazole derivatives allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV effects. nih.govresearchgate.net A significant opportunity for future research lies in the systematic screening of this compound and its analogs against a broad array of potential targets to uncover novel therapeutic applications.
High-throughput screening (HTS) against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes could reveal unexpected activities. For example, many indazole-containing drugs are successful kinase inhibitors targeting pathways involved in cancer. nih.govresearchgate.net Exploring targets like VEGFR, EGFR, and FGFR could be a fruitful starting point. nih.gov Additionally, investigating less conventional targets, such as enzymes involved in bacterial metabolism like glutamate racemase, could open doors to new classes of antimicrobial agents. nih.gov
| Target Class | Examples of Known Indazole Targets | Potential Therapeutic Area |
| Protein Kinases | VEGFR-2, FGFR, EGFR, Aurora Kinases, Pim kinases nih.govresearchgate.net | Oncology, Angiogenesis-related diseases |
| Enzymes | IDO1, Histone Deacetylases (HDACs) nih.govresearchgate.net | Immuno-oncology, Cancer, Inflammatory disorders |
| Receptors | Estrogen Receptor (ER), β3-Adrenergic Receptor nih.gov | Breast Cancer, Metabolic disorders |
| Bacterial Enzymes | Peptidoglycan Synthesis Enzymes nih.gov | Infectious Diseases (e.g., Tuberculosis) |
Design of Highly Selective and Potent Modulators
A primary goal in drug development is to create molecules that are both highly potent against their intended target and highly selective over other related targets to minimize off-target effects and potential toxicity. Future research on this compound must focus on the rational design of such modulators. This involves iterative cycles of designing, synthesizing, and testing new analogs. nih.gov
Structure-based drug design will be a key strategy. nih.gov Using structural information from co-crystal structures or homology models, medicinal chemists can design modifications to the lead compound that enhance its interaction with the target's active site while introducing steric or electronic features that prevent it from binding to off-targets. For example, modifying the substituents on the indazole ring can improve potency, while altering the conformation of the aminoethyl side chain could enhance selectivity. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and its application represents a significant future direction for research on this compound. nih.govresearchgate.net These computational tools can dramatically accelerate the design-synthesize-test cycle.
ML models can be trained on existing data from other indazole derivatives to predict the biological activity of newly designed, virtual analogs before they are synthesized, saving considerable time and resources. nih.gov Generative AI models can perform de novo drug design, creating entirely novel molecular structures based on desired properties and a target's binding site. mdpi.com Furthermore, AI algorithms can predict crucial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify promising candidates with better drug-like characteristics early in the discovery pipeline. researchgate.net By leveraging AI, researchers can more efficiently navigate the vast chemical space to discover and optimize the next generation of indazole-based therapeutics. ijnrd.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1-Aminoethyl)-2-methyl-2H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to construct the indazole core, followed by nitro group reduction and alkylation to introduce the 1-aminoethyl substituent. For example, intermediates like 5-nitroindazoles can be reduced using hydrazine hydrate in the presence of Raney nickel . Key variables include solvent choice (e.g., DMF for cyclization), temperature (reflux for nitro reduction), and stoichiometry of alkylating agents. Optimization of these parameters improves yield and minimizes byproducts like over-alkylated derivatives .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regioselectivity (e.g., distinguishing 1H- and 2H-indazole isomers via splitting patterns in -NMR) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). For intermediates like nitro precursors, infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm) .
Q. How can researchers troubleshoot low yields during the alkylation step of the 1-aminoethyl group?
- Methodological Answer : Low yields may arise from steric hindrance at the indazole N1 position. Strategies include:
- Using bulky alkylating agents (e.g., 1-chloroethylamine derivatives) to favor mono-alkylation.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems to enhance reactivity .
- Monitoring reaction progress via TLC (eluent: EtOAc/hexane, 1:3) to terminate the reaction before byproduct formation .
Advanced Research Questions
Q. What mechanistic insights explain regioselective functionalization of the indazole core in this compound?
- Methodological Answer : Regioselectivity at the N1 position is influenced by electronic and steric factors. Computational studies (DFT) reveal that electron-donating substituents (e.g., methyl groups at C2) stabilize the transition state for alkylation at N1. Experimental validation involves synthesizing isotopologues (e.g., -labeled indazoles) and analyzing -NMR shifts to map electronic environments .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Standardize assays using WHO-recommended cell lines (e.g., HEK293 for receptor-binding studies).
- Perform dose-response curves with at least six concentrations to calculate accurate IC values.
- Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies optimize the stability of this compound in aqueous media for in vivo studies?
- Methodological Answer : The compound’s amine group is prone to oxidation. Stabilization methods include:
- Formulating as a hydrochloride salt to enhance solubility and reduce degradation.
- Using lyophilization to create stable powder formulations.
- Adding antioxidants (e.g., ascorbic acid at 0.1% w/v) in buffer solutions .
Q. How do structural modifications at the 1-aminoethyl group impact structure-activity relationships (SAR) in target binding?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with:
- Varying alkyl chain lengths (e.g., ethyl, propyl) to assess hydrophobic interactions.
- Introducing chiral centers (R/S configurations) to evaluate enantioselective binding.
- Replacing the amine with bioisosteres (e.g., azetidine, pyrrolidine) to modulate pharmacokinetics.
- Data analysis via molecular docking (e.g., AutoDock Vina) and comparative IC profiling .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Discrepancies may arise from force field limitations or solvent effects. Mitigation steps include:
- Using explicit solvent models (e.g., TIP3P water) in molecular dynamics simulations.
- Validating docking poses with cryo-EM or X-ray crystallography of ligand-receptor complexes.
- Applying free-energy perturbation (FEP) calculations to refine binding energy estimates .
Experimental Design Considerations
Q. What in vitro models are most appropriate for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer : Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
